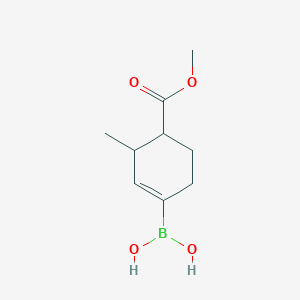
(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound features a boronic acid group attached to a cyclohexene ring, which is further substituted with a methoxycarbonyl and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid typically involves the hydroboration of an appropriate cyclohexene derivative followed by oxidation. One common method includes the use of borane (BH3) or a borane complex to add across the double bond of the cyclohexene ring, followed by oxidation with hydrogen peroxide (H2O2) or sodium perborate (NaBO3) to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to a hydroxyl group using reagents like hydrogen peroxide.
Substitution: The boronic acid can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are commonly used in these reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) for oxidation reactions.
Major Products
Coupling Products: Formation of biaryl or alkenyl-aryl compounds in Suzuki-Miyaura reactions.
Alcohols: Resulting from the oxidation of the boronic acid group.
Scientific Research Applications
(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid is utilized in various scientific research applications:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the development of polymers and advanced materials with specific properties.
Biological Research: As a tool for the modification and labeling of biomolecules.
Mechanism of Action
The mechanism by which (4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid exerts its effects is primarily through its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the formation of a boronate ester intermediate, which is crucial for the reaction’s success.
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar in structure but with a phenyl ring instead of a cyclohexene ring.
4-Methoxycarbonylbenzeneboronic acid: Another similar compound with a benzene ring.
Uniqueness
(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid is unique due to its cyclohexene ring, which imparts different steric and electronic properties compared to its aromatic counterparts. This can influence its reactivity and the types of products formed in reactions.
Properties
Molecular Formula |
C9H15BO4 |
|---|---|
Molecular Weight |
198.03 g/mol |
IUPAC Name |
(4-methoxycarbonyl-3-methylcyclohexen-1-yl)boronic acid |
InChI |
InChI=1S/C9H15BO4/c1-6-5-7(10(12)13)3-4-8(6)9(11)14-2/h5-6,8,12-13H,3-4H2,1-2H3 |
InChI Key |
CKQBVXDAZIPXJA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(C(CC1)C(=O)OC)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)
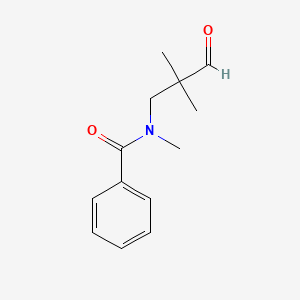
![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)
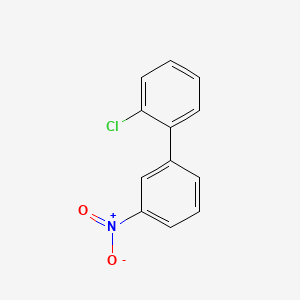
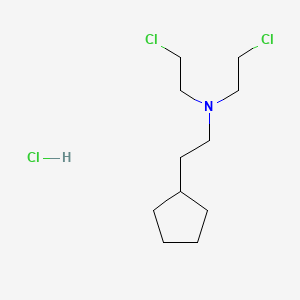
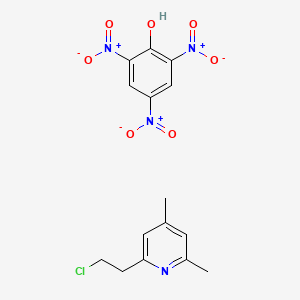
![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
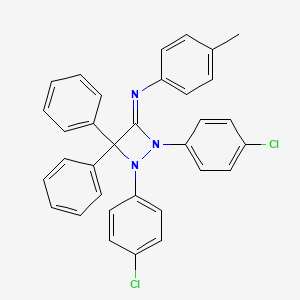
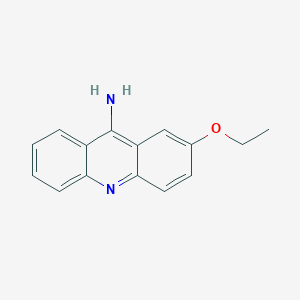
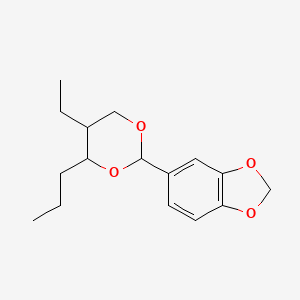

![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
